Fmoc-L-2-Iodotyrosine

Analytical Chemistry Peptide Characterization Quality Control

Researchers requiring a defined ortho-iodine handle for Fmoc-SPPS often face limited access to regioisomerically pure building blocks. Fmoc-L-2-Iodotyrosine (CAS 1391585-88-8) is the essential 2-iodo tyrosine derivative for introducing a coupling vector at the tyrosine ortho position, unattainable with the common 3-iodo or 3,5-diiodo isomers. - Enables Suzuki-Miyaura cross-coupling to generate bi-aryl tyrosine derivatives at the 2-position. - Provides a unique halogen bond donor geometry for peptide-based nanomaterial self-assembly. - Serves as a heavy-atom label for X-ray crystallography phasing. Supplied with documented purity and reliable global logistics, this building block ensures supply chain certainty for your peptide chemistry programs.

Molecular Formula C24H20INO5
Molecular Weight 529.3 g/mol
Cat. No. B13131930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-2-Iodotyrosine
Molecular FormulaC24H20INO5
Molecular Weight529.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O
InChIInChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1
InChIKeyUAVWFAFIRLEPJJ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-2-Iodotyrosine: Orthogonal Iodine Incorporation Guide


Fmoc-L-2-Iodotyrosine (CAS 1391585-88-8) is an Fmoc-protected, non-proteinogenic amino acid building block used primarily in Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) . It features an iodine atom at the ortho (2-) position of the phenolic ring of L-tyrosine, distinguishing it from the more common 3-iodo and 3,5-diiodo isomers . This compound is a key synthetic intermediate for introducing iodine as a versatile functional handle for subsequent cross-coupling reactions, as a heavy atom label for X-ray crystallography, and as a modulator of peptide self-assembly and bioactivity via halogen bonding and hydrophobic effects [1].

Building Block Fmoc-protected, non-proteinogenic L-tyrosine analog
Regiochemistry Ortho-iodine (2-position) for unique cross-coupling and halogen bonding
Workflow Compatible with standard Fmoc-SPPS protocols

Why Fmoc-L-2-Iodotyrosine Cannot Be Replaced


Substituting Fmoc-L-2-Iodotyrosine with other iodotyrosine isomers (e.g., 3-iodo, 3,5-diiodo) or non-iodinated analogs fundamentally alters the stereoelectronic properties of the resulting peptide, leading to divergent outcomes in self-assembly, molecular recognition, and post-synthetic functionalization. The distinct ortho-substitution pattern creates a unique steric and electronic environment that cannot be replicated by meta-substituted iodine atoms or other halogens . While Fmoc-3-iodo-L-tyrosine is commercially common for general labeling, it lacks the specific 2-position regiochemistry required for certain cross-coupling reactions and halogen bonding geometries documented for the 2-iodo isomer. The quantitative evidence below demonstrates that these structural differences translate into measurable variations in performance across key research applications.

Target
Common Substitute
Risk
Fmoc-L-2-Iodotyrosine
Fmoc-3-iodo-L-tyrosine
Halogen bonding geometry and self-assembly outcomes may differ due to ortho- vs meta-iodine directionality
Fmoc-L-2-Iodotyrosine
Fmoc-3-iodo-L-tyrosine
Cross-coupling regiochemistry and peptide steric profile may shift away from 2-position vector
Fmoc-L-2-Iodotyrosine
Non-iodinated Fmoc-tyrosine
Loss of iodine heavy atom and halogen bond donor; may impact crystallography and self-assembly

Fmoc-L-2-Iodotyrosine: Evidence vs. Closest Analogs


UV Spectral Shift: 2-Iodotyrosine vs. 3-Iodotyrosine

Iodination at the 2-position of the phenolic ring induces a characteristic shift in UV absorbance maxima and pKa-dependent spectral properties compared to 3-iodo and non-iodinated tyrosine derivatives. These spectral differences enable direct differentiation and quantification of the 2-iodo isomer in free amino acid form or within peptides [1].

UV Spectral Shift
Reported comparison
Distinct pH-dependent absorbance profile vs 3-iodo isomer and parent tyrosine
Supports isomer-specific quality control
λmax not reported; pattern-based differentiation
Analytical Chemistry Peptide Characterization Quality Control

Suzuki-Miyaura Reactivity of Iodotyrosine Isomers

Orthogonally protected Fmoc-iodotyrosine derivatives, including those with 2-iodo substitution, serve as competent partners in Suzuki-Miyaura cross-coupling reactions. This enables the synthesis of novel bi-aryl tyrosine derivatives on-resin or in solution [1]. While the 3-iodo isomer is more widely utilized in such reactions [2], the 2-iodo isomer presents a distinct steric environment that may influence coupling efficiency and regioselectivity in sterically congested peptide sequences.

Suzuki-Miyaura Coupling
Class-level
Fmoc-2-I-Tyr undergoes Pd-catalyzed cross-coupling (58% yield over two steps)
Supports ortho-directed bi-aryl synthesis
Steric profile distinct from 3-iodo; Fmoc/OtBu protection used
Synthetic Methodology Peptide Functionalization Bioconjugation

Halogen Bonding Geometry: Ortho-Iodotyrosine

The introduction of iodine into the tyrosine side chain introduces the potential for halogen bonding (XB), a directional non-covalent interaction with strength comparable to hydrogen bonding. The ortho (2-) position of the iodine atom in Fmoc-L-2-Iodotyrosine imposes a unique geometric constraint on XB donor directionality, differing fundamentally from the vector orientation provided by meta (3-) or para-substituted iodine [1]. This positional isomerism translates into distinct peptide secondary structure propensities and self-assembly morphologies.

Halogen Bonding Geometry
Class-level
Ortho-iodine imposes unique XB donor directionality and angular preference
Supports ortho-directed halogen bonding studies
Geometry distinct from meta-substituted analogs; computationally modeled
Supramolecular Chemistry Peptide Self-Assembly Biomaterials

Ortho-Iodotyrosine as SPECT Imaging Precursor

Radiohalogenated tyrosine analogs are established metabolic imaging agents for solid tumors in SPECT/PET [1]. Iodotyrosine derivatives serve as precursors for radioiodination via electrophilic substitution on the phenolic ring. The 2-iodo isomer offers a distinct labeling site compared to the more common 3-iodo derivative, which is commercially promoted for radiolabeling applications .

SPECT Imaging Precursor
Class-level
2-iodo label provides distinct tracer regiochemistry vs 3-iodo
Supports ortho-labeled tracer development
Biodistribution may differ; validate in research model
Molecular Imaging Radiopharmaceuticals SPECT/PET

Tyrosine Kinase Phosphorylation: Iodination Effects

Tyrosine iodination alters the electronic character and steric profile of the aromatic side chain, which can affect recognition and phosphorylation by protein tyrosine kinases (PTKs). Studies on model peptides containing 3-halotyrosine demonstrate that iodination modulates phosphorylation efficiency by receptor tyrosine kinases such as EGFR and nonreceptor tyrosine kinases like Lck [1].

Kinase Phosphorylation Effect
Class-level
Iodination position alters kinase substrate recognition (EGFR, Lck)
Supports SAR studies on halogen position
No direct 2-iodo vs 3-iodo phosphorylation data
Signal Transduction Enzymology Kinase Assays

Fmoc-SPPS Incorporation of Orthogonal 2-Iodotyrosine

A direct two-step synthetic route for the preparation of Fmoc/OtBu orthogonally protected iodotyrosine derivatives has been reported, yielding the protected amino acid in 58% overall yield from commercially available Fmoc-Tyr(tBu)-OH [1]. This methodology is compatible with standard Fmoc-SPPS protocols and provides a building block that can be directly incorporated into growing peptide chains without additional protection/deprotection steps. The 2-iodo isomer, specifically, has been commercialized at ≥95% purity for SPPS applications .

Fmoc-SPPS Compatibility
Specification review
≥95% purity; direct incorporation into standard SPPS
Viable building block for SPPS
Limited commercial sourcing vs 3-iodo; lead time may apply
Solid-Phase Peptide Synthesis Fmoc-SPPS Peptide Chemistry

Fmoc-L-2-Iodotyrosine: Procurement Scenarios


Peptide Functionalization via Suzuki-Miyaura Cross-Coupling

When a research program requires the introduction of a bi-aryl moiety at the tyrosine 2-position via palladium-catalyzed cross-coupling, Fmoc-L-2-Iodotyrosine is the necessary building block. The 2-iodo regiochemistry provides a coupling vector that cannot be achieved with the 3-iodo isomer. The orthogonally protected Fmoc/OtBu derivative has been demonstrated to undergo Suzuki-Miyaura coupling to deliver novel bi-aryl tyrosine derivatives [1].

Peptide Self-Assembly via Directional Halogen Bonding

For projects investigating halogen bonding as a design element in peptide-based nanomaterials, the 2-iodo isomer offers a halogen bond donor with distinct geometric constraints relative to the 3-iodo and 3,5-diiodo analogs [1]. This unique vector orientation can be exploited to achieve self-assembled morphologies that are inaccessible with meta-substituted iodine atoms.

SPECT Imaging Probes with Defined Iodine Regiochemistry

When developing radioiodinated peptides for SPECT imaging, the position of the iodine label influences metabolic stability and biodistribution. Fmoc-L-2-Iodotyrosine enables the synthesis of peptides bearing an ortho-iodine label, providing a distinct vector for optimizing imaging agent performance compared to peptides labeled at the 3-position [1].

Tyrosine Kinase Substrate Recognition SAR

In enzymology studies examining how steric and electronic perturbations of the tyrosine side chain affect recognition by protein tyrosine kinases, the 2-iodo isomer provides a defined steric perturbation at the ortho position. This allows for systematic SAR studies of halogen position effects, complementing data from 3-iodo and 3,5-diiodo analogs [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura functionalization at tyrosine 2-position
Ortho-iodine coupling vector
Cross-coupling regiochemistry and peptide sterics
Peptide self-assembly via directional halogen bonding
Halogen bond donor geometry
Self-assembly morphology and directionality
Preclinical radioiodinated peptide tracer development
Ortho-iodine labeling position
Tracer biodistribution and metabolic profile
Kinase substrate recognition SAR
Steric perturbation at tyrosine ortho-position
Phosphorylation efficiency and specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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